Tris(3,5-dimethyl-1-pyrazolyl)methane

Overview

Description

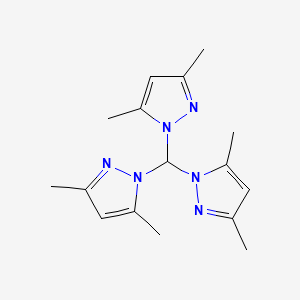

Tris(3,5-dimethyl-1-pyrazolyl)methane is a chemical compound with the molecular formula C16H22N6. It is a white to almost white powder or crystalline solid with a melting point of approximately 152°C . This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ 3 , \text{C}_5\text{H}_8\text{N}2 + \text{CH}2\text{O} \rightarrow \text{C}{16}\text{H}{22}\text{N}_6 ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Tris(3,5-dimethyl-1-pyrazolyl)methane undergoes various chemical reactions, including:

Coordination Reactions: It forms complexes with metal ions, acting as a ligand.

Substitution Reactions: The pyrazolyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride are commonly used.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the pyrazolyl groups.

Major Products:

Coordination Complexes: The major products are metal-ligand complexes, which have various applications in catalysis and material science.

Substituted Derivatives: Depending on the reagents used, substituted derivatives of this compound can be obtained.

Scientific Research Applications

Tris(3,5-dimethyl-1-pyrazolyl)methane has several scientific research applications, including:

Coordination Chemistry:

Biological Studies: The compound and its metal complexes are investigated for their biological activities, including potential antimicrobial and anticancer properties.

Industrial Applications: The metal complexes of this compound are explored for their use in industrial catalysis, particularly in processes such as olefin epoxidation.

Mechanism of Action

The mechanism of action of Tris(3,5-dimethyl-1-pyrazolyl)methane primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These complexes can exhibit various catalytic activities depending on the metal center and the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that the metal complexes may interact with cellular components, leading to oxidative stress and other biochemical effects .

Comparison with Similar Compounds

Tris(pyrazolyl)methane: Similar to Tris(3,5-dimethyl-1-pyrazolyl)methane but without the methyl groups on the pyrazole rings.

Tris(pyrazolyl)borate: A boron-containing analogue with similar coordination properties.

Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with two pyrazolyl groups instead of three.

Uniqueness: this compound is unique due to the presence of three 3,5-dimethylpyrazolyl groups, which provide steric hindrance and electronic effects that influence its coordination behavior and reactivity. This makes it a valuable ligand for forming stable and catalytically active metal complexes .

Biological Activity

Tris(3,5-dimethyl-1-pyrazolyl)methane (TDM) is a versatile chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Formula : C16H22N6

- Molecular Weight : 286.38 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : Approximately 152°C

TDM acts as a ligand in coordination chemistry and has been studied for its potential applications in various biological contexts, particularly through its metal complexes.

Antimicrobial Properties

Research indicates that TDM and its metal complexes exhibit notable antimicrobial activity. For instance, studies have shown that TDM complexes with metals such as copper and nickel can inhibit the growth of various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

| Metal Complex | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cu(TDM) | E. coli | 15 |

| Ni(TDM) | S. aureus | 18 |

This table summarizes findings from recent studies highlighting the effectiveness of TDM metal complexes against common pathogens.

Anticancer Activity

TDM has also been investigated for its anticancer properties. Preliminary studies suggest that TDM can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to form stable complexes with transition metals enhances its cytotoxic effects against various cancer cell lines.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with TDM resulted in a significant reduction in cell viability, with IC50 values reported at approximately 25 µM. The study suggested that TDM activates caspase pathways leading to programmed cell death.

The biological activity of TDM is primarily attributed to its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These metal-ligand complexes can exhibit various biochemical effects:

- Oxidative Stress Induction : Metal complexes can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : TDM may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

- Cell Membrane Disruption : The interaction of TDM complexes with cell membranes can alter membrane integrity, promoting cell death in pathogens and cancer cells.

Research Findings

Recent studies have expanded our understanding of TDM's biological activity:

- A study published in Inorganic Chemistry detailed the synthesis and characterization of thallium(I) complexes with TDM, demonstrating enhanced biological activity compared to the free ligand .

- Another investigation highlighted the role of TDM in modulating enzyme activities related to oxidative stress responses, suggesting potential therapeutic applications in oxidative stress-related diseases .

Properties

IUPAC Name |

1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKUMKYWINNWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402342 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28791-97-1 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.